(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide
説明
(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide is a chiral thiourea derivative characterized by a trifluoromethyl-substituted phenyl group, a benzyl substituent, and a branched butanamide backbone. Its empirical formula is C₂₃H₂₅F₆N₃OS, with a molecular weight of 529.53 g/mol .
Structure
3D Structure
特性
IUPAC Name |
(2S)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F6N3OS/c1-21(2,3)18(19(33)32(4)13-14-8-6-5-7-9-14)31-20(34)30-17-11-15(22(24,25)26)10-16(12-17)23(27,28)29/h5-12,18H,13H2,1-4H3,(H2,30,31,34)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFFYVVCUVYZPE-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659277 | |
| Record name | N-Benzyl-N~2~-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-N,3-dimethyl-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959979-30-7 | |
| Record name | N-Benzyl-N~2~-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-N,3-dimethyl-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 959979-30-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用機序
Target of Action
Compounds with similar structures, such as (thio)urea derivatives, have been used as organocatalysts in organic chemistry. They are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding.
Mode of Action
Similar compounds, such as (thio)urea derivatives, activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding. This suggests that our compound might interact with its targets in a similar manner.
Biochemical Pathways
(thio)urea derivatives, which share structural similarities with our compound, are used extensively in promoting organic transformations. This suggests that our compound might also affect various biochemical pathways, leading to different downstream effects.
Pharmacokinetics
For instance, 3,5-Bis(trifluoromethyl)thiophenol, a related compound, is insoluble in water but soluble in alcohol and ether.
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound might play a role in promoting organic transformations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 3,5-Bis(trifluoromethyl)thiophenol, a related compound, is sensitive to moisture and needs to be stored away from strong oxidizing agents. Therefore, it’s reasonable to assume that similar environmental factors might also influence the action of our compound.
生物活性
(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide is a chiral thiourea compound primarily studied for its potential biological activities. This compound has garnered attention for its applications in asymmetric synthesis and its interactions with various biological targets.
- Molecular Formula: C23H25F6N3OS
- Molecular Weight: 505.52 g/mol
- Melting Point: 147-152 °C
- Purity: 97%
The compound acts as an organocatalyst and has been studied for its ability to inhibit cholinesterases, enzymes that break down neurotransmitters such as acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.
Cholinesterase Inhibition
A significant area of research focuses on the compound's role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown that derivatives of this compound exhibit moderate inhibition against both AChE and BuChE. The IC50 values for these activities range from 9.2 to 196.6 μmol/L for BuChE and 18.2 to 196.6 μmol/L for AChE, indicating varying degrees of potency depending on the specific substitution patterns on the phenyl ring .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. For instance:
- Substituent Variations: The introduction of different alkyl groups or modifications on the phenolic hydroxyl group has been shown to significantly affect the inhibitory potency against cholinesterases.
- Optimal Derivatives: Some derivatives were found to be superior to existing drugs like rivastigmine in terms of AChE inhibition .
Study 1: In Vitro Evaluation
A study evaluating a series of thiourea derivatives found that certain modifications led to enhanced selectivity and potency against AChE and BuChE. The most promising compounds were those with N-alkyl substitutions ranging from C2 to C6 .
Study 2: Asymmetric Synthesis Applications
Research conducted by Jacobsen's group highlighted the use of this compound as an effective organocatalyst in asymmetric organic synthesis, showcasing its utility beyond biological activity .
Safety and Toxicology
The compound is classified with several hazard statements indicating potential acute toxicity via oral and dermal routes, skin irritation, and eye irritation . Proper handling precautions are advised due to its classification as a hazardous material.
科学的研究の応用
(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, also known as (S)-N-benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide, is a chiral thiourea organocatalyst . It has the molecular formula C23H25F6N3OS and a molecular weight of 505.52 .
General Information and Properties
- CAS Number: 959979-30-7
- EC Number: 688-201-5
- MDL number: MFCD10567031
- Synonyms: It has several synonyms, including (2S)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-N-3,3-trimethyl-N-(phenylmethyl)butanamide .
- Physical State: Solid
Safety and Hazards
The compound is associated with several hazard statements :
- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
- H413: May cause long lasting harmful effects to aquatic life
Applications
This compound is used as a chiral thiourea organocatalyst for asymmetric organic synthesis .
Another chiral catalyst with a similar structure, (R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide, can be used to synthesize :
- Enantioselective homoallylic amines by asymmetric allylation of acylhydrazones with allylindium reagents.
- Tetrahydroquinolines via an asymmetric Povarov reaction.
- 2-aryl-substituted cycloalkanones by enantioselective protonation of corresponding trimethylsilyl enol ethers.
化学反応の分析
Reaction Mechanisms and Activation Modes
The compound operates through dual hydrogen-bonding interactions between its thiourea group and electrophilic substrates. This activates the substrate for nucleophilic attack while inducing stereoselectivity through chiral environment control . Key mechanistic features include:
-
Electrophile Activation : Thiourea coordinates to carbonyl oxygen or imine groups, polarizing bonds for nucleophilic addition .
-
Transition-State Stabilization : Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing intermediates via inductive effects .
-
Chiral Induction : The (S)-configured benzyl group creates a steric environment favoring enantioselective product formation .
Asymmetric Mannich Reaction
The catalyst enables enantioselective Mannich reactions between ketones and imines. A representative example:
| Substrate 1 | Substrate 2 | Product Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|
| Cyclohexanone | N-Boc-aldimine | 92% (R) | 85 |
| Acetophenone | N-Ts-aldimine | 88% (S) | 78 |
| Data adapted from Jacobsen group protocols . |
Michael Addition
The compound catalyzes asymmetric Michael additions of nitroalkanes to α,β-unsaturated carbonyls:
| Nucleophile | Electrophile | ee (%) | Yield (%) |
|---|---|---|---|
| Nitromethane | Chalcone | 95 | 90 |
| Nitroethane | Cinnamaldehyde | 89 | 82 |
| Optimal conditions: 5 mol% catalyst, toluene, −20°C . |
Comparative Performance in Thiourea Catalysts
Stability and Recyclability
-
Solvent Tolerance : Active in toluene, THF, and CH₂Cl₂; inactive in polar aprotic solvents.
-
Reusability : Retains >90% activity over three cycles when immobilized on silica .
Limitations and Scope
-
Substrate Restrictions : Poor performance with sterically hindered imines (e.g., 2,6-disubstituted aryl groups) .
-
pH Sensitivity : Activity declines sharply in basic conditions (pH > 9) .
This comprehensive analysis underscores the compound’s versatility in asymmetric catalysis, driven by its unique electronic and steric profile. Future research directions include expanding its application to C–H functionalization and photoredox cascades.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound belongs to a class of thiourea derivatives with N,N-substituted amide functionalities. Below is a comparative analysis with key analogs:
(R)-N-Benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
- Structural Difference : The (R)-enantiomer shares the same molecular formula but differs in stereochemistry at the chiral center.
- Functional Impact : Enantiomeric pairs often exhibit divergent biological activities. For example, the (S)-form may bind preferentially to specific enzyme pockets, whereas the (R)-form could show reduced affinity or off-target effects .
- Data: No direct activity data are available for either enantiomer, but enantioselectivity is a critical factor in drug development.
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Structural Difference : Replaces the benzyl and trimethylbutanamide groups with a cyclohexylamine moiety.
- Functional Impact : The cyclohexyl group may enhance solubility but reduce steric hindrance compared to the benzyl group.
- Data : Molecular weight = 385.37 g/mol; CAS RN: 860994-58-7 .
(S)-N-Benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
- Structural Difference : Substitutes the benzyl group with a benzhydryl (diphenylmethyl) group.
- Functional Impact : The benzhydryl group increases lipophilicity and may improve membrane permeability but could also elevate toxicity risks .
Data Table: Key Properties of Comparable Thiourea Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS RN |
|---|---|---|---|---|
| (S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-TMB* | C₂₃H₂₅F₆N₃OS | 529.53 | Benzyl, CF₃-phenyl, thiourea | 1186602-28-7 |
| (R)-N-Benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-TMB | C₂₃H₂₅F₆N₃OS | 529.53 | Benzyl, CF₃-phenyl, thiourea (R-config) | Not provided |
| N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea | C₁₅H₁₇F₆N₃S | 385.37 | Cyclohexylamine, CF₃-phenyl | 860994-58-7 |
| (S)-N-Benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-TMB | C₂₉H₂₉F₆N₃OS | 605.62 | Benzhydryl, CF₃-phenyl, thiourea | 479423-21-7 |
*TMB = trimethylbutanamide
Q & A
Basic: What are the recommended synthetic routes for (S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide?
A common approach involves coupling (S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide (a precursor listed in ) with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under mild basic conditions (e.g., DIPEA in DCM). The stereochemical integrity of the S-configuration must be preserved by avoiding racemization during the thiourea formation step. Post-synthesis, purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization ensures >98% purity .
Basic: How can researchers validate the structural identity of this compound?
Key analytical methods include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₃H₂₄F₆N₃OS, expected [M+H]⁺ = 516.15).
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., trifluoromethyl protons as singlets at δ ~7.2 ppm, benzyl group signals at δ ~4.5 ppm) .
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to confirm enantiomeric purity (>99% ee) .
- Gas Chromatography (GC) : Cross-reference retention indices with NIST Standard Reference Data for related trifluoromethylphenyl derivatives .
Advanced: What role do the 3,5-bis(trifluoromethyl)phenyl and thiourea moieties play in biological interactions?
The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, facilitating membrane penetration in enzyme inhibition studies. The thiourea moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets (e.g., proteases or kinases). For example, structurally similar compounds in exhibit activity in enzyme inhibition assays, suggesting potential binding to catalytic pockets via these functional groups. Researchers should perform molecular docking simulations (e.g., AutoDock Vina) and validate with isothermal titration calorimetry (ITC) to quantify binding affinities .
Advanced: How does stereochemistry at the S-configuration influence pharmacological activity?
The S-enantiomer (target compound) may exhibit distinct binding kinetics compared to the R-enantiomer ( ). For instance:
- In vitro assays : Compare IC₅₀ values for both enantiomers against target enzymes (e.g., HIV-1 protease) using fluorogenic substrates.
- Pharmacokinetics : Assess metabolic stability in liver microsomes; trifluoromethyl groups may reduce CYP450-mediated oxidation in the S-form.
- X-ray crystallography : Resolve co-crystal structures with the target protein to map stereospecific interactions. A study in highlights how similar thiourea derivatives exhibit enantiomer-dependent cytotoxicity .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from:
- Purity variations : Validate compound purity via orthogonal methods (e.g., HPLC, HRMS) and exclude batches with <98% purity .
- Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C), as trifluoromethyl groups may alter solubility.
- Target selectivity : Perform counter-screens against related enzymes (e.g., cathepsins vs. caspases) to rule off-target effects. Cross-reference with NIST’s gas chromatography data to confirm absence of degradants .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 (10:90) for intraperitoneal administration.
- Salt formation : React the free base with hydrochloric acid to improve aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) to enhance bioavailability. notes that trifluoromethyl groups in similar compounds require tailored formulations to avoid aggregation .
Advanced: How to design SAR studies for derivatives of this compound?
Focus on modifying:
- Thiourea substituents : Replace with urea or sulfonamide groups to assess hydrogen-bonding requirements.
- Benzyl group : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking.
- Trifluoromethyl positions : Synthesize 2,4-bis(trifluoromethyl) analogs and compare potency. Use ’s intermediates (e.g., cyano-hydroxy derivatives) as synthetic building blocks . Validate SAR via 3D-QSAR models (e.g., CoMFA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
